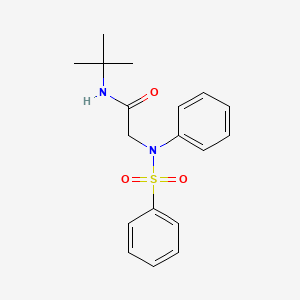![molecular formula C20H18ClN3O4S B3827909 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B3827909.png)
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione
描述
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of biological activities.
作用机制
The exact mechanism of action of 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione is not fully understood. However, it has been found to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of various physiological and behavioral processes, including mood, anxiety, and pain perception. By blocking the activity of this receptor, 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione may modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antipsychotic and antidepressant effects. 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has also been found to reduce the activity of the HPA axis, which is involved in the regulation of stress response. This may contribute to its anxiolytic effects. Additionally, 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has been found to have analgesic effects, possibly through its modulation of pain perception pathways in the brain.
实验室实验的优点和局限性
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its biological activities. It is also relatively stable and can be synthesized in high yields and purity. However, there are also some limitations to its use in lab experiments. 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has poor solubility in water, which may limit its bioavailability and make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione. One area of research is the development of more potent and selective analogs of the compound. This may lead to the discovery of new therapeutic applications and a better understanding of its mechanism of action. Another area of research is the investigation of the long-term effects of 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione on brain function and behavior. This may provide insights into its safety and potential for clinical use. Additionally, the study of 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione in animal models of neurological disorders may provide further evidence of its therapeutic potential.
科学研究应用
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has also been found to have potential applications in the treatment of various neurological disorders, such as schizophrenia, bipolar disorder, and neuropathic pain.
属性
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-15-5-4-6-16(13-15)24-19(25)14-18(20(24)26)22-9-11-23(12-10-22)29(27,28)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLICZMMVGNAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzenesulfonyl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827834.png)
![4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3827835.png)


![N-benzyl-3-{[(4-bromophenyl)amino]sulfonyl}benzamide](/img/structure/B3827862.png)


![8-[4-(diethylamino)-2-methylbenzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3827894.png)
![2-[2-(4-morpholinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B3827900.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B3827905.png)
![[4'-bromo-4-(4-morpholinylcarbonyl)-2-biphenylyl][4-(4-morpholinyl)phenyl]methanone](/img/structure/B3827913.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3827915.png)
![1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B3827922.png)
![1-(4-methoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3827923.png)